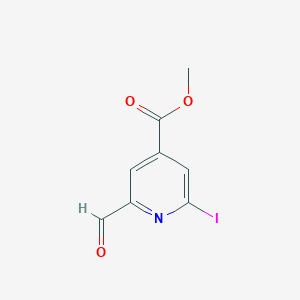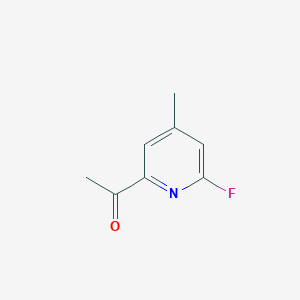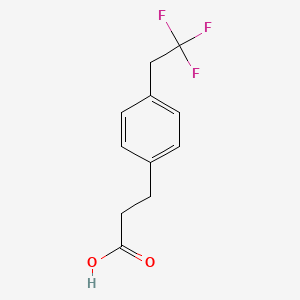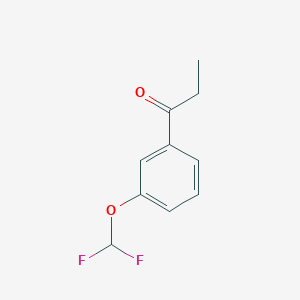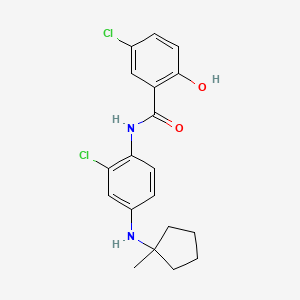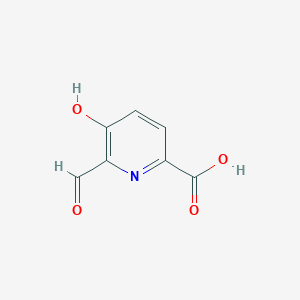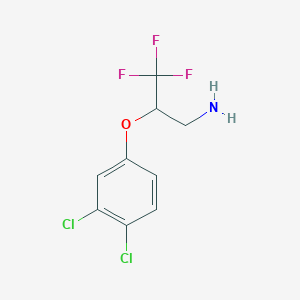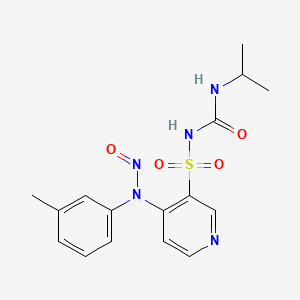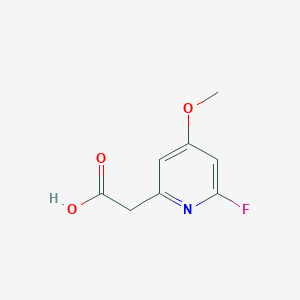
2-Fluoro-4-methoxypyridine-6-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-4-methoxypyridine-6-acetic acid is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-methoxypyridine-6-acetic acid typically involves the fluorination of pyridine derivatives. One common method is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by fluorination . Another method is the Umemoto reaction, which uses electrophilic fluorinating agents .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves multi-step synthesis starting from readily available pyridine derivatives. The process may include halogenation, nitration, and subsequent reduction and fluorination steps. The choice of reagents and conditions depends on the desired substitution pattern and functional groups .
化学反応の分析
Types of Reactions
2-Fluoro-4-methoxypyridine-6-acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the fluorine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
科学的研究の応用
2-Fluoro-4-methoxypyridine-6-acetic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Agrochemicals: The compound is used in the development of herbicides and insecticides due to its biological activity.
Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
作用機序
The mechanism of action of 2-Fluoro-4-methoxypyridine-6-acetic acid involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can modulate enzyme activity, receptor binding, and other biochemical pathways .
類似化合物との比較
Similar Compounds
2-Fluoro-4-methylpyridine: Similar in structure but with a methyl group instead of a methoxy group.
2-Fluoro-6-methoxypyridine: Similar but with the methoxy group at a different position.
4-Fluoro-2-methoxypyridine: Similar but with the fluorine and methoxy groups swapped.
Uniqueness
2-Fluoro-4-methoxypyridine-6-acetic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both fluorine and methoxy groups can enhance its stability and binding properties compared to other fluorinated pyridines .
特性
分子式 |
C8H8FNO3 |
|---|---|
分子量 |
185.15 g/mol |
IUPAC名 |
2-(6-fluoro-4-methoxypyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H8FNO3/c1-13-6-2-5(3-8(11)12)10-7(9)4-6/h2,4H,3H2,1H3,(H,11,12) |
InChIキー |
KTZGPNVIMBIYAP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=NC(=C1)F)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



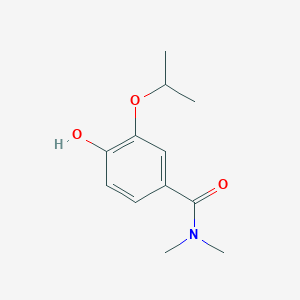
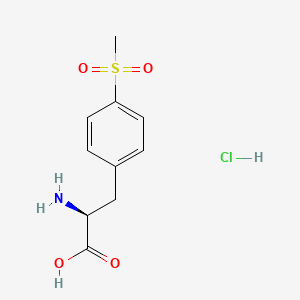
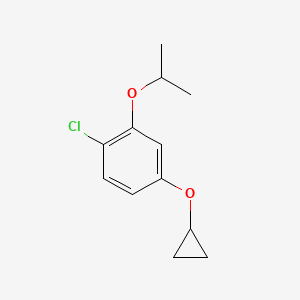
![2-(Trifluoromethyl)-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine](/img/structure/B14854220.png)

